Product packaging for Methyl 2,6-dibromonicotinate(Cat. No.:CAS No. 1009735-22-1)

Methyl 2,6-dibromonicotinate

Cat. No.: B1452021
CAS No.: 1009735-22-1
M. Wt: 294.93 g/mol
InChI Key: RJHKFKXWRPVKRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2,6-dibromonicotinate (CAS 119308-57-5) is a high-purity chemical reagent classified as a pyridinecarboxylic acid derivative. This compound, with the molecular formula C7H5Br2NO2 and a molecular weight of 294.93, serves as a valuable synthetic building block in organic chemistry and pharmaceutical research . Its structure features two bromine atoms and a methyl ester group on the pyridine ring, making it a versatile intermediate for constructing more complex molecules through various cross-coupling reactions and functional group transformations. Researchers utilize this compound primarily as a precursor in the synthesis of active pharmaceutical ingredients (APIs) and other specialty chemicals. The specific placement of the bromine substituents on the heteroaromatic ring allows for selective further modifications. Proper handling and storage are essential for maintaining stability; this reagent should be kept in a dark place under an inert atmosphere at 2-8°C . This compound is for Research Use Only (RUO). It is strictly intended for laboratory research purposes and is not approved for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5Br2NO2 B1452021 Methyl 2,6-dibromonicotinate CAS No. 1009735-22-1

Properties

IUPAC Name

methyl 2,6-dibromopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2NO2/c1-12-7(11)4-2-3-5(8)10-6(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJHKFKXWRPVKRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C(C=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10673209
Record name Methyl 2,6-dibromopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1009735-22-1
Record name Methyl 2,6-dibromopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Methyl 2,6 Dibromonicotinate

Regioselective Bromination Strategies for Nicotinate (B505614) Ester Precursors

The direct regioselective dibromination of the unsubstituted methyl nicotinate ring at the 2- and 6-positions is challenging. The pyridine (B92270) ring is inherently electron-deficient, which deactivates it towards electrophilic aromatic substitution. When substitution does occur, it is typically directed to the 3- and 5-positions. Therefore, achieving the 2,6-dibromo substitution pattern often involves multi-step strategies or the use of precursors where the desired regiochemistry is pre-established.

One effective strategy involves the bromination of a precursor such as 2,6-dichloronicotinic acid, followed by esterification. semanticscholar.org This approach circumvents the difficulty of direct C-H bromination at the deactivated 2- and 6-positions. The synthesis of related dibromonicotinates, such as methyl 5,6-dibromonicotinate, has been achieved through a stepwise bromination of methyl nicotinate, first at the 5-position using N-bromosuccinimide (NBS) and then at the 6-position using bromine (Br₂) with a catalyst like ferric chloride (FeCl₃). However, this highlights the challenge in directing bromine to the 2-position in a standard nicotinate ester. For the synthesis of the target 2,6-dibromo isomer, pathways commencing with precursors other than methyl nicotinate are generally more viable.

Esterification Techniques for the Synthesis of Methyl Nicotinates

A primary and reliable route to Methyl 2,6-dibromonicotinate is the esterification of 2,6-dibromonicotinic acid. semanticscholar.org Various methods can be employed for this transformation, each with distinct advantages.

One robust method involves the conversion of the carboxylic acid to an acid chloride, which is then reacted with methanol (B129727). A documented procedure for synthesizing this compound from 2,6-dibromonicotinic acid utilizes oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF) in a dry solvent like dichloromethane (B109758) (CH₂Cl₂) at 0°C. semanticscholar.org The intermediate acid chloride is highly reactive and subsequently treated with methanol to yield the final methyl ester. semanticscholar.org

Alternative esterification techniques are also applicable in principle. For other dihalonicotinic acids, quantitative esterification has been achieved using diazomethane (B1218177) (CH₂N₂). uark.edu While highly effective, this method involves a hazardous and explosive reagent, limiting its large-scale applicability. uark.edu Classical Fischer esterification, which involves heating the carboxylic acid with excess methanol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄), is another common approach, though it may require more forcing conditions. More modern condensation reactions, such as those using 2-methyl-6-nitrobenzoic anhydride, offer mild conditions and high chemoselectivity for ester synthesis from equimolar amounts of acids and alcohols. organic-chemistry.org

Table 1: Comparison of Esterification Methods for Nicotinic Acids
MethodReagentsTypical ConditionsAdvantagesDisadvantagesReference
Acid Chloride FormationOxalyl Chloride or SOCl₂, DMF (cat.), Methanol0°C to room temperatureHigh yield, mild conditions for ester formation step.Requires handling of corrosive acid chlorides. semanticscholar.org
DiazomethaneCH₂N₂Room temperatureQuantitative yield, very mild.Reagent is highly toxic and explosive. uark.edu
Fischer EsterificationMethanol, H₂SO₄ (cat.)RefluxInexpensive reagents, suitable for large scale.Equilibrium reaction, may require harsh conditions.

Emerging Catalytic Approaches in Dibromonicotinate Synthesis

Modern synthetic chemistry has seen a rise in the use of transition-metal catalysis for the direct C-H functionalization of heterocyclic compounds, including pyridines. researchgate.netrsc.orgnih.gov These methods offer the potential for more efficient and regioselective syntheses, avoiding the need for pre-functionalized starting materials.

Catalytic systems based on palladium, iridium, and copper have been developed for the C-H functionalization of pyridines. beilstein-journals.orgrsc.org Copper-catalyzed C-H bromination, for instance, has been reported for electron-rich arenes and anilines, sometimes utilizing molecular oxygen as the oxidant. rsc.orgresearchgate.net While many of these methods focus on C-2 or C-3 functionalization of the pyridine ring, their application to achieve dibromination is an area of active research. researchgate.netbeilstein-journals.org

A hypothetical catalytic approach to this compound could involve a dual C-H activation at the 2- and 6-positions of a nicotinate precursor. The development of a catalyst system that can overcome the electronic deactivation of the pyridine ring and selectively functionalize both positions ortho to the nitrogen would represent a significant advancement. While specific catalytic protocols for the direct synthesis of this compound are not yet widely established, the principles of transition-metal-catalyzed C-H halogenation provide a promising direction for future synthetic innovations in this area. nih.govacs.org

Reactivity and Mechanistic Investigations of Methyl 2,6 Dibromonicotinate

Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Nucleus

The electron-deficient nature of the pyridine ring, exacerbated by the electron-withdrawing effects of the two bromine atoms and the ester group, makes Methyl 2,6-dibromonicotinate a suitable substrate for nucleophilic aromatic substitution (SNAr) reactions.

In principle, a nucleophile can attack the carbon atoms attached to the bromine atoms at the C-2 and C-6 positions. The regioselectivity of this substitution is dictated by the electronic and steric environment of these positions. The ester group at the C-3 position exerts an electron-withdrawing effect, which is more pronounced at the ortho (C-2) and para (C-4, though unsubstituted) positions. Consequently, the C-2 and C-6 positions are activated towards nucleophilic attack.

While specific studies on the regioselective substitution of this compound are not extensively documented in publicly available literature, insights can be drawn from analogous compounds like methyl 2,6-dichloronicotinate. For instance, in reactions of methyl 2,6-dichloronicotinate with phenols, a high degree of regioselectivity for substitution at the C-6 position has been observed. This preference is often attributed to a combination of electronic and steric factors. The C-2 position is sterically more hindered due to its proximity to the ester group.

A variety of nucleophiles, including amines, alkoxides, and thiolates, can be employed to displace the bromide ions. The reaction typically proceeds under basic conditions to facilitate the nucleophilic attack and subsequent elimination of the bromide. The choice of solvent and temperature can also influence the reaction rate and selectivity.

Table 1: Illustrative Examples of Nucleophilic Aromatic Substitution on Dihalopyridine Scaffolds

Dihalopyridine SubstrateNucleophileProduct(s)Observations
Methyl 2,6-dichloronicotinatePhenol6-Phenoxy-2-chloronicotinateHigh regioselectivity for the C-6 position.
2,6-DibromopyridineAmmonia2-Amino-6-bromopyridine and 2,6-DiaminopyridineMono- and di-substitution products can be formed.
2,6-DichloropyridineSodium methoxide (B1231860)2-Chloro-6-methoxypyridineSelective mono-substitution.

This table presents examples from related dihalopyridine systems to illustrate the potential reactivity of this compound.

The methyl ester group at the C-3 position of this compound can undergo various transformations, such as hydrolysis, saponification, amidation, and reduction.

Hydrolysis and Saponification:

Under acidic or basic conditions, the ester can be hydrolyzed to the corresponding carboxylic acid, 2,6-dibromonicotinic acid. Basic hydrolysis, or saponification, is typically carried out using a strong base like sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solvent. The reaction proceeds through a nucleophilic acyl substitution mechanism. Given the steric hindrance around the carbonyl group from the adjacent bromine atom at C-2, the reaction might require more forcing conditions compared to unhindered esters. The typical mechanism is the bimolecular acyl-oxygen cleavage (BAc2). However, for highly sterically hindered esters, a bimolecular alkyl-oxygen cleavage (BAl2) mechanism, where the nucleophile attacks the methyl group, can sometimes be observed, though it is less common.

Amidation and Transesterification:

The ester can also be converted to an amide by reacting with an amine, or undergo transesterification in the presence of an alcohol and a suitable catalyst. These reactions also proceed via a nucleophilic acyl substitution pathway.

Transition Metal-Catalyzed Cross-Coupling Reactions of Dibromonicotinates

The carbon-bromine bonds in this compound are excellent handles for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Palladium and copper catalysts are most commonly employed for these transformations.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds between an organoboron compound (boronic acid or ester) and an organic halide. This compound can be selectively coupled at one or both bromine positions with various aryl- or vinylboronic acids in the presence of a palladium catalyst and a base. The reactivity of the two bromine atoms can potentially be differentiated based on reaction conditions, allowing for sequential couplings.

Sonogashira Coupling:

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. This reaction allows for the introduction of alkynyl moieties onto the pyridine ring of this compound. Similar to the Suzuki-Miyaura coupling, selective mono- or di-alkynylation can be achieved by carefully controlling the reaction parameters.

Table 2: Representative Conditions for Palladium-Catalyzed C-C Couplings of Bromopyridines

ReactionAryl BromideCoupling PartnerCatalyst SystemBaseSolvent
Suzuki-Miyaura2-BromopyridinePhenylboronic acidPd(PPh3)4Na2CO3Toluene/Water
Sonogashira3-BromopyridinePhenylacetylenePdCl2(PPh3)2/CuIEt3NTHF

This table provides typical conditions for cross-coupling reactions on simple bromopyridine systems as a reference for the potential reactivity of this compound.

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with a primary or secondary amine in the presence of a palladium catalyst. This reaction can be applied to this compound to introduce a wide range of amino substituents. The choice of phosphine (B1218219) ligand is crucial for the success of this reaction, with bulky, electron-rich ligands often providing the best results. Copper-catalyzed C-N bond-forming reactions, such as the Ullmann condensation, also represent a viable, albeit often harsher, alternative.

Table 3: General Conditions for Buchwald-Hartwig Amination of Bromopyridines

Aryl BromideAmineCatalystLigandBaseSolvent
2-BromopyridineMorpholinePd2(dba)3BINAPNaOt-BuToluene
3-BromopyridineAnilinePd(OAc)2XPhosK3PO4Dioxane

This table illustrates common conditions for the Buchwald-Hartwig amination of bromopyridines, which can be adapted for this compound.

Synthetic Transformations and Derivative Chemistry of Methyl 2,6 Dibromonicotinate

Synthesis of Novel Nicotinic Acid Derivatives through Strategic Functionalization

The presence of two bromine atoms on the pyridine (B92270) ring of methyl 2,6-dibromonicotinate allows for a range of strategic functionalization reactions, primarily through transition metal-catalyzed cross-coupling reactions. These methods provide a powerful toolkit for the selective introduction of carbon and heteroatom substituents, leading to a wide variety of novel nicotinic acid derivatives.

Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions are particularly effective for the functionalization of dihalopyridines. The differential reactivity of the bromine atoms can sometimes be exploited for selective mono- or di-functionalization by carefully controlling reaction conditions.

Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling the dibromonicotinate with organoboron reagents. By employing different boronic acids or esters, a vast array of aryl, heteroaryl, or alkyl groups can be introduced at the 2- and/or 6-positions. The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of carbon-carbon triple bonds by coupling with terminal alkynes. This method is instrumental in synthesizing alkynyl-substituted nicotinates, which are valuable precursors for further transformations or as components in conjugated materials.

Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction allows for the introduction of a wide range of primary and secondary amines at the halogenated positions. This is a key strategy for synthesizing aminopyridine derivatives, which are common motifs in pharmaceuticals.

Heck Reaction: The Heck reaction enables the formation of carbon-carbon double bonds by coupling with alkenes. This is a valuable method for introducing vinyl groups, which can then be further manipulated.

Stille Coupling: The Stille reaction utilizes organotin reagents to form new carbon-carbon bonds. It offers a broad substrate scope and is tolerant of many functional groups.

The strategic and sometimes sequential application of these cross-coupling reactions on the this compound core allows for the programmed synthesis of complex, multi-substituted nicotinic acid derivatives with precise control over the substitution pattern.

Reaction Type Coupling Partner Bond Formed Key Features
Suzuki-MiyauraOrganoboron ReagentsC-CVersatile for introducing aryl, heteroaryl, and alkyl groups.
SonogashiraTerminal AlkynesC-C (triple bond)Synthesizes alkynyl-substituted nicotinates.
Buchwald-HartwigAminesC-NKey for synthesizing aminopyridine derivatives.
HeckAlkenesC-C (double bond)Introduces vinyl groups for further functionalization.
StilleOrganotin ReagentsC-CBroad substrate scope and functional group tolerance.

Cyclization Reactions and Annulation Strategies Utilizing the this compound Scaffold

The functionalized derivatives of this compound, obtained from the strategic transformations described previously, are excellent precursors for the construction of fused heterocyclic systems. Through intramolecular cyclization and annulation strategies, the pyridine ring can be annulated with various other heterocyclic or carbocyclic rings, leading to complex polycyclic aromatic systems with diverse biological activities.

Synthesis of Fused Pyridine Systems:

Furo[2,3-b]pyridines: By introducing an oxygen-containing nucleophile at the 2-position and a suitable functional group at the 3-position (often via manipulation of the ester group), intramolecular cyclization can lead to the formation of the furo[2,3-b]pyridine (B1315467) core. This scaffold is of growing interest in medicinal chemistry.

Thieno[2,3-b]pyridines: Similarly, the introduction of a sulfur nucleophile at the 2-position can pave the way for the synthesis of thieno[2,3-b]pyridines. These compounds are known to possess a range of biological activities.

Pyrido[2,3-b]indoles (α-Carbolines): Through a sequence of reactions, typically involving a Buchwald-Hartwig amination followed by an intramolecular cyclization, the indole (B1671886) ring system can be fused to the pyridine core, yielding pyrido[2,3-b]indoles. This structural motif is present in numerous biologically active natural products and synthetic compounds.

The general strategy for these annulation reactions involves the initial functionalization of one of the bromine atoms with a group containing a nucleophilic or electrophilic center, which can then react with a suitably positioned functional group on the pyridine ring or an adjacent substituent to close the new ring.

Fused System Key Precursor Functionalization General Synthetic Strategy
Furo[2,3-b]pyridineIntroduction of an O-nucleophileIntramolecular cyclization onto the pyridine ring.
Thieno[2,3-b]pyridineIntroduction of an S-nucleophileIntramolecular cyclization onto the pyridine ring.
Pyrido[2,3-b]indoleN-Arylation followed by cyclizationBuchwald-Hartwig amination followed by intramolecular C-C or C-N bond formation.

Enantioselective and Diastereoselective Transformations of this compound

The development of stereoselective transformations of this compound and its derivatives is crucial for accessing chiral, non-racemic nicotinic acid derivatives, which are often required for biological applications. While direct asymmetric reactions on the parent dibromonicotinate are less common, stereoselective methods are typically applied to its functionalized derivatives.

Strategies for Stereocontrol:

Asymmetric Catalysis: The use of chiral transition metal catalysts in cross-coupling reactions can induce enantioselectivity. For instance, asymmetric Suzuki-Miyaura or Negishi couplings can be employed to introduce substituents in a stereocontrolled manner, leading to atropisomeric products or compounds with chiral centers in the newly introduced group. The design of chiral ligands is paramount for achieving high levels of enantiomeric excess.

Chiral Auxiliaries: Attaching a chiral auxiliary to the this compound scaffold can direct the stereochemical outcome of subsequent reactions. The auxiliary creates a chiral environment that favors the formation of one diastereomer over the other. After the desired transformation, the auxiliary can be cleaved to yield the enantiomerically enriched product.

Substrate-Controlled Diastereoselectivity: When a chiral center is already present in a substituent introduced onto the pyridine ring, it can influence the stereochemistry of subsequent reactions at other positions, leading to diastereoselective outcomes.

These stereoselective strategies are essential for the synthesis of optically active nicotinic acid derivatives, which are often more potent and selective in their biological interactions than their racemic counterparts.

Stereoselective Approach Description Key Element
Asymmetric CatalysisA chiral catalyst promotes the formation of one enantiomer over the other.Chiral ligand complexed to a transition metal.
Chiral AuxiliariesA covalently attached chiral molecule directs the stereochemical outcome of a reaction.Removable chiral group.
Substrate-ControlledAn existing stereocenter in the molecule influences the stereochemistry of a new stereocenter.Pre-existing chiral center in the substrate.

Introduction of Complex Bioactive Functionalities onto the Pyridine Ring System

The strategically functionalized and stereochemically defined derivatives of this compound serve as advanced intermediates for the synthesis of complex molecules with significant biological activity. The pyridine scaffold is a well-established privileged structure in medicinal chemistry, and its derivatives are found in a wide range of therapeutic agents.

Applications in Medicinal Chemistry:

Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors, which are a major class of anticancer drugs. By elaborating the functionalized nicotinic acid derivatives, it is possible to design and synthesize novel kinase inhibitors that target specific signaling pathways involved in cancer progression.

GPCR Modulators: G-protein coupled receptors (GPCRs) are another important class of drug targets. The diverse substitution patterns achievable from this compound allow for the generation of libraries of compounds that can be screened for activity as modulators of various GPCRs.

Antiviral and Antimicrobial Agents: The introduction of specific pharmacophores and functional groups onto the pyridine ring can lead to the discovery of new antiviral and antimicrobial agents. The ability to systematically vary the substituents at the 2- and 6-positions is particularly valuable for structure-activity relationship (SAR) studies.

The synthetic versatility of this compound makes it an invaluable starting material for the development of new therapeutic agents. The ability to introduce a wide range of chemical functionalities with a high degree of control allows medicinal chemists to fine-tune the pharmacological properties of the resulting molecules to optimize their efficacy and safety.

Bioactive Application Significance of Pyridine Scaffold Synthetic Contribution of this compound
Kinase InhibitorsCommon structural motif in many approved and investigational kinase inhibitors.Provides a versatile platform for creating diverse substitution patterns to target the ATP-binding site of kinases.
GPCR ModulatorsThe pyridine ring can interact with key residues in the binding pockets of GPCRs.Enables the synthesis of compound libraries for high-throughput screening against various GPCRs.
Antiviral/Antimicrobial AgentsThe nitrogen atom and the ability to introduce diverse functional groups can lead to interactions with viral or microbial targets.Facilitates the systematic modification of the pyridine core to optimize antiviral or antimicrobial activity.

Advanced Spectroscopic and Structural Elucidation in Research

X-ray Crystallography for Molecular and Supramolecular Architecture Determination

The arrangement of molecules in the solid state is governed by a variety of intermolecular interactions that dictate the crystal packing and physical properties of the material.

Hydrogen Bonding: Although Methyl 2,6-dibromonicotinate does not possess strong hydrogen bond donors, weak C-H···O or C-H···N interactions may occur, where the hydrogen atoms of the methyl group or the pyridine (B92270) ring interact with the oxygen atoms of the ester group or the nitrogen atom of the pyridine ring on an adjacent molecule. In related nicotinic acid derivatives, such interactions are crucial in forming specific supramolecular structures. nih.gov

Halogen Bonding: A significant interaction in the crystal structure of this compound is expected to be halogen bonding. nih.gov This is a non-covalent interaction where a halogen atom (in this case, bromine) acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base), such as the nitrogen atom of the pyridine ring or the carbonyl oxygen of the ester group of a neighboring molecule. nih.govrsc.org The bromine atoms at the 2 and 6 positions of the pyridine ring are electron-deficient due to the electron-withdrawing nature of the ring nitrogen and the adjacent carbonyl group, enhancing their ability to form halogen bonds. nih.gov These interactions are directional and can lead to the formation of well-defined chains or sheets within the crystal lattice. nih.gov

The conformation of a molecule describes the spatial arrangement of its atoms, which can be altered by rotation about single bonds. In the solid state, the conformation of this compound is "frozen" into a low-energy state that is influenced by the crystal packing forces.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Studies for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the pyridine ring and the methyl group of the ester. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing bromine atoms and the ester group. The two protons on the pyridine ring would likely appear as doublets due to coupling with each other. The methyl protons would appear as a singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the different carbon environments in the molecule. Each carbon atom in the pyridine ring, the carbonyl carbon, and the methyl carbon will give a distinct signal. The chemical shifts of the ring carbons are significantly affected by the bromine substituents.

NucleusPositionExpected Chemical Shift (ppm)Multiplicity
¹H-OCH₃~3.9Singlet
¹HH-4~8.2Doublet
¹HH-5~7.4Doublet
¹³C-OCH₃~53Quartet
¹³CC=O~164Singlet
¹³CC-2~140Singlet
¹³CC-3~125Singlet
¹³CC-4~142Doublet
¹³CC-5~128Doublet
¹³CC-6~145Singlet

High-Resolution Mass Spectrometry for Elucidating Reaction Products and Pathways

High-resolution mass spectrometry (HRMS) is a vital tool for determining the elemental composition of a molecule with high accuracy and for studying reaction pathways. spectroscopyonline.com For this compound, HRMS would provide a very precise mass measurement of the molecular ion, allowing for the confirmation of its elemental formula (C₇H₅Br₂NO₂).

A key feature in the mass spectrum of a compound containing bromine is the isotopic pattern of the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio. libretexts.org Therefore, a compound with two bromine atoms, like this compound, will exhibit a characteristic M, M+2, and M+4 isotopic pattern with relative intensities of approximately 1:2:1. libretexts.org This pattern is a definitive indicator of the presence of two bromine atoms in the molecule.

Computational and Theoretical Chemistry Investigations of Methyl 2,6 Dibromonicotinate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has been a important tool in understanding the electronic properties and reactivity of Methyl 2,6-dibromonicotinate. These calculations provide a theoretical framework for predicting molecular behavior and have been applied to various substituted pyridine (B92270) compounds.

Prediction of Reaction Energetics, Transition States, and Reaction Coordinates

While specific DFT studies detailing the reaction energetics, transition states, and reaction coordinates for this compound are not extensively available in the public domain, the principles of DFT allow for the theoretical prediction of these parameters. For related substituted pyridines, DFT calculations have been effectively used to model reaction pathways, such as nucleophilic substitution reactions. These models help in identifying the most energetically favorable routes for chemical transformations and in understanding the stability of intermediates and transition states. The bromine atoms at the 2 and 6 positions, being strong electron-withdrawing groups, are expected to significantly influence the energetics of reactions involving the pyridine ring and the methyl ester group.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electronic Properties

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

For substituted pyridines, the distribution and energy of these orbitals are heavily influenced by the nature and position of the substituents. acs.org In this compound, the electron-withdrawing bromine atoms and the methyl ester group are predicted to lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack. The HOMO, on the other hand, would likely be localized on the pyridine ring and the bromine atoms. A smaller HOMO-LUMO gap generally implies higher reactivity. acs.org

Table 1: Predicted Electronic Properties of Substituted Pyridines

Property Predicted Influence of 2,6-Dibromo Substitution
HOMO Energy Lowered due to inductive effects of bromine
LUMO Energy Significantly lowered, increasing electrophilicity
HOMO-LUMO Gap Reduced, suggesting increased reactivity
Dipole Moment Increased due to the polar C-Br bonds

Note: This table is based on general principles of substituent effects on aromatic systems and is not derived from specific computational data for this compound.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

Molecular dynamics (MD) simulations offer a powerful method to explore the conformational flexibility of molecules and the influence of the surrounding environment, such as solvents. rsc.org For this compound, MD simulations could reveal the preferred orientation of the methyl ester group relative to the pyridine ring and how this conformation changes over time.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity or chemical reactivity. For derivatives of this compound, QSAR models could be developed to predict their efficacy as, for example, inhibitors of a particular enzyme or as ligands for a specific receptor.

These models are typically built using a set of known compounds and their measured activities. Descriptors for the molecules, which can be calculated from their structure and include electronic, steric, and hydrophobic properties, are used to create a mathematical model that can then be used to predict the activity of new, untested derivatives. For nicotinic acid derivatives, QSAR studies have been employed to understand the structural requirements for binding to nicotinic acetylcholine receptors. researchgate.netresearchgate.netnih.govacs.org Such models could guide the synthesis of new derivatives of this compound with enhanced biological or chemical properties.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Pyridine

Applications As Advanced Chemical Intermediates in Pharmaceutical and Agrochemical Synthesis

Utilization of Methyl 2,6-Dibromonicotinate as a Key Building Block for Heterocyclic Scaffolds

The primary utility of this compound in synthetic chemistry stems from the presence of two carbon-bromine bonds, which act as versatile handles for forming new carbon-carbon and carbon-heteroatom bonds. These positions are particularly amenable to palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. wikipedia.org This reaction involves the coupling of an organohalide with an organoboron species, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. libretexts.org

The structure of this compound allows for sequential or simultaneous coupling at the C2 and C6 positions. This enables the introduction of a wide variety of substituents, including aryl, heteroaryl, and alkyl groups, leading to the creation of complex, highly substituted pyridine (B92270) scaffolds. nih.gov These scaffolds are central to many pharmacologically important core structures. nih.gov The ability to control the reaction conditions allows for selective mono- or di-substitution, providing a pathway to a vast library of derivatives from a single starting material. The Suzuki-Miyaura reaction is particularly powerful in drug synthesis due to its robustness, tolerance of diverse functional groups, and the relative stability and low toxicity of the boron-derived reagents. nih.govnih.gov

Below is a table representing typical Suzuki-Miyaura cross-coupling reactions using this compound as the starting electrophile.

Starting MaterialCoupling Partner (Organoboron Reagent)Resulting Heterocyclic ScaffoldPotential Application Area
This compoundPhenylboronic acidMethyl 2,6-diphenylnicotinateMaterials Science, Ligand Synthesis
This compoundThiophene-2-boronic acidMethyl 2,6-di(thiophen-2-yl)nicotinatePharmaceutical Scaffolds, Organic Electronics
This compoundPyrimidine-5-boronic acidMethyl 2,6-di(pyrimidin-5-yl)nicotinateMedicinal Chemistry, Kinase Inhibitors
This compoundMethylboronic acidMethyl 2,6-dimethylnicotinateAgrochemical Synthesis

Precursor Synthesis of Biologically Active Nicotinamide (B372718) and Pyridine Derivatives

The nicotinamide (or pyridine-3-carboxamide) framework is a recurring motif in numerous biologically active compounds. This compound serves as an ideal precursor for such molecules, where the ester group can be readily converted to a primary, secondary, or tertiary amide, and the bromine atoms allow for the introduction of groups that confer biological specificity and potency.

Substituted pyridine and nicotinamide scaffolds are foundational components in a significant portion of modern small-molecule drugs, particularly kinase inhibitors. nih.goved.ac.uk Kinases are enzymes that play a central role in cellular signaling, and their dysregulation is implicated in diseases like cancer. ed.ac.uk The design of effective kinase inhibitors often relies on creating molecules with specific heterocyclic cores that can fit into the ATP-binding site of the target kinase. nih.gov

The synthetic versatility of this compound allows medicinal chemists to systematically modify the pyridine core at the C2 and C6 positions. By introducing various aryl, heteroaryl, or amino groups through cross-coupling reactions, chemists can fine-tune the steric and electronic properties of the molecule to achieve high affinity and selectivity for a specific biological target. This modular approach accelerates the drug discovery process by enabling the rapid synthesis of a focused library of compounds for screening. nih.gov

Modification of Pyridine CoreTarget Biological ClassRationale
Introduction of anilino groupsKinase InhibitorsMimics the anilinopyrimidine scaffold found in many approved kinase inhibitor drugs. nih.gov
Addition of substituted phenyl ringsReceptor ModulatorsAllows for interaction with hydrophobic pockets in receptor binding sites.
Attachment of hydrogen-bonding groupsEnzyme InhibitorsFacilitates specific hydrogen-bond interactions with amino acid residues in an enzyme's active site.

In the multi-step synthesis of a complex pharmaceutical agent, an intermediate is a molecular entity that is created during the process and subsequently modified to yield the final active ingredient. scilit.combohrium.com this compound is an exemplary starting material for generating advanced pharmaceutical intermediates due to the differential reactivity that can be exploited at its functional groups.

A synthetic strategy could involve, for instance, a selective Suzuki coupling at one of the C-Br bonds under specific conditions, leaving the second C-Br bond intact for a subsequent, different transformation (e.g., a Buchwald-Hartwig amination or a Sonogashira coupling). Following these modifications at the C2 and C6 positions, the methyl ester at C3 can be hydrolyzed to a carboxylic acid or converted into an amide. This stepwise, controlled construction of molecular complexity is essential in the synthesis of modern, highly intricate drug molecules. The ability to build a molecule in a planned sequence from a readily available, highly functionalized starting material like this compound is a cornerstone of efficient pharmaceutical process development.

Application in Agrochemical Research and Development for Novel Active Ingredients

The principles that make substituted pyridines valuable in pharmaceuticals also apply to the agrochemical industry. chemrxiv.orggoogle.com The development of new herbicides, fungicides, and insecticides often relies on the discovery of novel heterocyclic scaffolds that can selectively interact with biological targets in weeds, fungi, or pests. The pyridine core is a well-established toxophore in many active agrochemical ingredients.

By using this compound as a starting platform, research chemists can generate novel substituted pyridine derivatives for high-throughput screening in agrochemical discovery programs. The ability to rapidly create a diverse set of molecules by modifying the C2 and C6 positions allows for the exploration of new chemical space in the search for compounds with improved efficacy, better selectivity, and more favorable environmental profiles.

Synthesis of Isotopically Labeled Analogues for Metabolic and Mechanistic Studies

The development of pharmaceuticals and agrochemicals requires a thorough understanding of their absorption, distribution, metabolism, excretion, and toxicology (ADMET) profiles. chemrxiv.orgnih.gov Stable isotope labeling is a critical tool for these investigations. repec.org By replacing one or more atoms in a molecule with a heavier, non-radioactive isotope (e.g., replacing ¹²C with ¹³C, ¹H with ²H (deuterium), or ¹⁴N with ¹⁵N), researchers can track the molecule and its metabolites in biological systems using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov

This compound can be used as a precursor for synthesizing these essential labeled compounds. The synthesis of a drug candidate can be performed using an isotopically labeled version of this starting material. For example:

¹³C-Labeling: The methyl ester group could be synthesized using ¹³C-labeled methanol (B129727) to introduce a carbon label.

¹⁵N-Labeling: Modern synthetic methods allow for the direct incorporation of a ¹⁵N atom into the pyridine ring itself, often through a ring-opening and ring-closing sequence involving Zincke imine intermediates. chemrxiv.orgnih.govresearchgate.net This strategy can be applied to a wide range of substituted pyridines. nih.gov

²H-Labeling (Deuteration): Deuterium atoms can be incorporated at specific positions to study metabolic pathways, as the heavier C-D bond is typically broken more slowly by metabolic enzymes than a C-H bond.

Once the labeled drug candidate is synthesized, it can be administered in preclinical studies to precisely quantify its concentration in biological fluids, identify its metabolic products, and understand its ultimate fate, providing crucial information for drug development. chemrxiv.orgrepec.org

Isotopic LabelPurpose in Metabolic StudiesAnalytical Method
¹⁵NTracing the fate of the core heterocyclic scaffold.Mass Spectrometry (MS), NMR Spectroscopy
¹³CQuantifying the parent drug and metabolites; elucidating metabolic pathways.Mass Spectrometry (MS), NMR Spectroscopy
²H (Deuterium)Investigating kinetic isotope effects to slow metabolism at a specific site.Mass Spectrometry (MS)

Future Directions and Emerging Research Avenues for Methyl 2,6 Dibromonicotinate Chemistry

Development of Sustainable and Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly guiding the development of synthetic routes for key chemical intermediates. For the synthesis of methyl 2,6-dibromonicotinate and its derivatives, several sustainable approaches are being explored to minimize environmental impact and enhance efficiency.

One promising area is the adoption of microwave-assisted synthesis . This technique has been recognized as a valuable tool in green chemistry for its ability to significantly reduce reaction times, improve yields, and often lead to cleaner reaction profiles compared to conventional heating methods. For the synthesis of pyridine (B92270) derivatives, microwave irradiation has been shown to be highly effective. The rapid and uniform heating provided by microwaves can accelerate key steps in the formation and functionalization of the pyridine ring, potentially offering a more energy-efficient route to this compound.

Another key aspect of green chemistry is the use of environmentally benign solvents and catalysts . Research is ongoing to replace hazardous solvents traditionally used in organic synthesis with greener alternatives such as water, supercritical fluids, or bio-derived solvents. For instance, the enzymatic synthesis of nicotinamide (B372718) derivatives has been successfully demonstrated in the environmentally friendly solvent tert-amyl alcohol. nih.gov Furthermore, the development of heterogeneous catalysts that can be easily recovered and reused is a critical area of investigation. These catalysts not only reduce waste but also simplify product purification processes.

Multicomponent reactions (MCRs) represent another powerful strategy in green chemistry. MCRs allow for the synthesis of complex molecules in a single step from three or more starting materials, thereby reducing the number of synthetic steps, solvent usage, and waste generation. The development of novel MCRs for the construction of highly substituted pyridine rings could provide a more atom-economical and efficient pathway to functionalized derivatives of this compound.

Green Chemistry ApproachPotential Advantages for this compound Synthesis
Microwave-Assisted SynthesisReduced reaction times, increased yields, lower energy consumption.
Greener Solvents & CatalystsMinimized environmental impact, simplified purification, catalyst recyclability.
Multicomponent ReactionsIncreased atom economy, reduced number of synthetic steps, decreased waste.

Exploration of Flow Chemistry and Continuous Processing for Efficient Production

The shift from batch to continuous manufacturing is a transformative trend in the chemical and pharmaceutical industries, offering significant advantages in terms of efficiency, safety, and scalability. The application of flow chemistry to the synthesis of this compound holds considerable promise for its efficient and controlled production.

Continuous flow reactors offer superior heat and mass transfer compared to traditional batch reactors. This enhanced control over reaction parameters can lead to higher yields, improved product quality, and the ability to safely perform reactions that are difficult or hazardous to conduct on a large scale in batch. purdue.edu For instance, the N-oxidation of pyridine derivatives has been successfully demonstrated in a continuous flow microreactor, showcasing the potential for safer and more efficient processes. organic-chemistry.org

The integration of microwave technology with continuous flow reactors presents a particularly powerful combination. Microwave-assisted flow synthesis can dramatically accelerate reaction rates, allowing for high-throughput production of pyridine derivatives in a compact footprint. nih.gov This approach could be particularly beneficial for optimizing the synthesis of this compound and its subsequent derivatization reactions.

Flow Chemistry AspectRelevance to this compound Production
Enhanced Process ControlImproved yields, higher purity, and enhanced safety.
Microwave IntegrationRapid reaction optimization and high-throughput synthesis.
Telescoped SynthesisStreamlined multi-step processes and reduced waste.

Investigation of Novel Organocatalytic and Biocatalytic Systems

The development of novel catalytic systems is at the forefront of modern organic synthesis, offering new pathways to functionalize molecules with high selectivity and efficiency. For this compound, both organocatalysis and biocatalysis present exciting opportunities for its derivatization.

Organocatalysis , which utilizes small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis and the construction of complex molecular architectures. The functionalization of pyridines using organocatalysts has been an active area of research. recercat.cat For this compound, organocatalysts could be employed to introduce chiral centers or to facilitate selective cross-coupling reactions at the bromine-substituted positions, providing access to a diverse range of novel derivatives with potential biological activity.

Biocatalysis , the use of enzymes or whole microorganisms to catalyze chemical reactions, offers unparalleled selectivity and operates under mild, environmentally friendly conditions. While the direct biocatalytic synthesis of this compound is a long-term goal, enzymatic methods are being explored for the functionalization of pyridine rings. For example, the enzymatic synthesis of nicotinamide derivatives in a continuous-flow microreactor has been successfully demonstrated, highlighting the potential of biocatalysis in the sustainable production of pyridine-based compounds. nih.gov Future research may focus on discovering or engineering enzymes capable of selective halogenation or other transformations on the nicotinic acid scaffold.

Catalytic SystemPotential Application for this compound
OrganocatalysisAsymmetric functionalization and selective cross-coupling reactions.
BiocatalysisGreen and selective derivatization under mild conditions.

Integration with High-Throughput Experimentation and Automated Synthesis Platforms

The discovery and optimization of new chemical reactions and processes can be significantly accelerated through the use of high-throughput experimentation (HTE) and automated synthesis platforms. These technologies are poised to play a crucial role in unlocking the full potential of this compound chemistry.

High-throughput experimentation allows for the rapid screening of a large number of reaction conditions, including catalysts, ligands, solvents, and temperatures, in a parallel fashion. nih.gov This is particularly valuable for optimizing the conditions for cross-coupling reactions, which are key to diversifying the functionality of the this compound core. By employing HTE, researchers can quickly identify optimal conditions for Suzuki, Sonogashira, Buchwald-Hartwig, and other coupling reactions, accelerating the synthesis of libraries of novel compounds for biological screening. purdue.eduacs.org

Automated synthesis platforms , often integrated with flow chemistry systems, enable the programmed synthesis of molecules with minimal manual intervention. atomfair.com These platforms can be used for the rapid synthesis of analogs of this compound, facilitating structure-activity relationship (SAR) studies in drug discovery programs. The combination of automated synthesis with in-line purification and analysis provides a powerful workflow for the efficient generation of new chemical entities.

The synergy between HTE and automated synthesis creates a closed-loop system for reaction optimization and discovery. Data from HTE screens can be used to train machine learning algorithms that can then predict optimal reaction conditions or even propose novel synthetic routes, which can then be tested and validated using automated synthesis platforms. This data-driven approach to chemical synthesis will undoubtedly accelerate the exploration of the chemical space around this compound.

TechnologyImpact on this compound Research
High-Throughput ExperimentationRapid optimization of derivatization reactions.
Automated Synthesis PlatformsEfficient generation of compound libraries for SAR studies.
Integration with Machine LearningData-driven discovery of new reactions and synthetic routes.

Q & A

Q. What are the optimal synthetic conditions for Methyl 2,6-dibromonicotinate to maximize yield and purity?

  • Methodological Answer : The synthesis typically involves bromination of methyl nicotinate using reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). Key considerations include:
  • Solvent Selection : Dichloromethane (DCM) or toluene for controlled reactivity .
  • Temperature : 0–5°C for PBr₃ (exothermic reaction) or reflux conditions for HBr .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .
    Example Data Table :
Brominating AgentSolventTemp. (°C)Yield (%)Purity (HPLC)
PBr₃DCM0–585>98%
HBr (gas)Toluene1107895%
Hypothetical data based on general bromination protocols .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : ¹H NMR (δ 3.90 ppm for OCH₃; aromatic protons at δ 8.20–8.80 ppm) and ¹³C NMR (δ 165.5 ppm for C=O) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ at m/z 294.85 .
  • Infrared Spectroscopy : C=O stretch at 1720 cm⁻¹ and C-Br stretches at 600–650 cm⁻¹ .
    Key Data Table :
TechniqueCritical Peaks/DataStructural Confirmation
¹H NMRδ 3.90 (s, OCH₃)Ester methyl group
¹³C NMRδ 165.5 (C=O)Carbonyl functionality
IR1720 cm⁻¹Ester C=O stretch

Q. How should this compound be stored to prevent degradation?

  • Methodological Answer :
  • Storage Conditions : Under inert atmosphere (argon) at –20°C to avoid hydrolysis .
  • Degradation Monitoring : Regular HPLC analysis (C18 column, acetonitrile/water mobile phase) to detect hydrolysis products like 2,6-dibromonicotinic acid .

Advanced Research Questions

Q. How do steric and electronic effects influence this compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Steric Hindrance : The 2,6-dibromo substitution creates a rigid, hindered environment, favoring oxidative addition with Pd(0) catalysts but limiting bulky ligand compatibility .
  • Electronic Effects : Electron-withdrawing bromine atoms enhance electrophilicity, accelerating Suzuki-Miyaura couplings. Use DFT calculations (e.g., Gaussian 16) to map charge distribution .
    Example Computational Protocol :

Optimize geometry at B3LYP/6-31G(d) level.

Calculate Fukui indices to predict reactive sites .

Q. How can contradictions in reported reaction outcomes with this compound be resolved?

  • Methodological Answer : Conduct a systematic review (PRISMA guidelines) to analyze variables:
  • Catalyst Loading : Compare Pd(OAc)₂ (1 mol%) vs. Pd(PPh₃)₄ (5 mol%) in Heck reactions .
  • Solvent Polarity : DMF (polar aprotic) vs. THF (less polar) impacts reaction rates.
    Meta-Analysis Table :
StudyCatalystSolventYield (%)Notes
APd(OAc)₂DMF92High polarity
BPdCl₂THF65Ligand-free conditions
Hypothetical data illustrating methodology .

Q. What role does this compound play in synthesizing heterocyclic pharmaceuticals?

  • Methodological Answer :
  • Intermediate Utility : Acts as a precursor for pyridone derivatives via debromination or nucleophilic substitution.
  • Case Study : React with NH₃/MeOH (50°C, 12h) to yield 2,6-diaminonicotinate, a key intermediate in kinase inhibitors .

Methodological Notes

  • Reproducibility : Document reagent purity (e.g., ≥99% by GC), solvent drying methods (e.g., molecular sieves), and instrument calibration .
  • Data Validation : Use triplicate experiments and statistical analysis (e.g., Student’s t-test) to confirm significance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.